N-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-(4-METHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound that features a thiazole ring, a piperazine ring, and a methoxyphenyl group. Thiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-(4-METHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Incorporation of the Methoxyphenyl Group: The methoxyphenyl group is typically added via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-(4-METHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-(4-METHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent that includes a thiazole ring.
Uniqueness
N-{2-[(4,5-DIMETHYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-(4-METHOXYPHENYL)-1-PIPERAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H25N5O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H25N5O3S/c1-13-14(2)28-18(21-13)22-17(25)12-20-19(26)24-10-8-23(9-11-24)15-4-6-16(27-3)7-5-15/h4-7H,8-12H2,1-3H3,(H,20,26)(H,21,22,25) |
InChI Key |
APJBACOZIFZOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.